4-Amino-5-bromo-6-ethoxypicolinic acid
Description
4-Amino-5-bromo-6-ethoxypicolinic acid is a halogenated pyridine derivative characterized by an amino group at position 4, a bromine atom at position 5, and an ethoxy substituent at position 6 on the pyridine ring. This compound is utilized as a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. For instance, it serves as a raw material in synthesizing 3-Bromo-5-cyclopropylpyridine, a building block for bioactive molecules . Its structural features—such as the electron-withdrawing bromine atom and the ethoxy group—contribute to its reactivity and solubility profile, making it a versatile precursor in cross-coupling reactions and heterocyclic chemistry.
Properties
IUPAC Name |
4-amino-5-bromo-6-ethoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-2-14-7-6(9)4(10)3-5(11-7)8(12)13/h3H,2H2,1H3,(H2,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVYIEZXSZTOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736046 | |
| Record name | 4-Amino-5-bromo-6-ethoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057260-48-6 | |
| Record name | 4-Amino-5-bromo-6-ethoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-6-ethoxypicolinic acid typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the bromination of 4-amino-6-ethoxypicolinic acid, followed by further functional group modifications. The reaction conditions usually require the use of strong brominating agents, such as bromine or N-bromosuccinimide (NBS), under controlled temperatures and pH levels to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of 4-Amino-5-bromo-6-ethoxypicolinic acid may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-bromo-6-ethoxypicolinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 4-Amino-5-bromo-6-ethoxypicolinic acid. These derivatives can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
4-Amino-5-bromo-6-ethoxypicolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-5-bromo-6-ethoxypicolinic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular functions. The exact pathways involved can vary, but they often include modulation of signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Key Insights:
- Substituent Position: Shifting the amino group (e.g., from position 4 to 3) alters hydrogen-bonding capacity and molecular polarity, impacting crystal packing and solubility .
- Functional Groups: Replacing bromine with cyano (as in 4-Amino-5-cyano-6-ethoxypicolinic acid) increases electrophilicity, favoring reactions like nucleophilic aromatic substitution .
- Alkoxy Chain Length : Ethoxy (C₂H₅O) vs. methoxy (CH₃O) groups affect lipophilicity and metabolic stability. Ethoxy derivatives generally exhibit higher membrane permeability .
Research Findings and Structural Analysis
- Hydrogen-Bonding Networks: The ethoxy group in 4-Amino-5-bromo-6-ethoxypicolinic acid participates in weak C–H···O interactions, while the amino and bromo groups facilitate N–H···Br and N–H···O bonds. This contrasts with methoxy analogs, which show fewer intermolecular interactions due to reduced steric bulk .
- Tautomerism: Unlike 6-hydroxypicolinic acid derivatives (which exhibit keto-enol tautomerism), the ethoxy group in the target compound stabilizes the keto form, reducing tautomeric variability .
- Synthetic Utility : The bromine atom enables Suzuki-Miyaura cross-coupling reactions, while the ethoxy group can undergo demethylation or hydrolysis under acidic conditions, offering pathways to diverse derivatives .
Biological Activity
4-Amino-5-bromo-6-ethoxypicolinic acid (ABEPA) is a derivative of picolinic acid that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 4-Amino-5-bromo-6-ethoxypicolinic acid typically involves multi-step organic reactions. Key steps include:
- Nitration : Starting material, 2-ethoxypyridine, undergoes nitration to introduce a nitro group.
- Reduction : The nitro group is reduced to an amino group using reducing agents.
- Bromination : A bromine atom is introduced at the 5-position.
- Ethoxylation : An ethoxy group is added at the 6-position.
These steps yield a compound that exhibits unique reactivity and biological activity due to its functional groups.
Antimicrobial Activity
ABEPA has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Herbicidal Activity
Research indicates that compounds similar to ABAEPA have herbicidal properties. For instance, a study on related picolinic acid derivatives demonstrated significant inhibition of root growth in Arabidopsis thaliana and several weed species at concentrations as low as 10 µM .
Cytotoxicity and Cancer Research
The compound's potential as an anticancer agent has also been explored. It may interact with antiapoptotic proteins such as Bcl-2, enhancing the cytotoxic effects against cancer cells . In vitro assays have shown that ABAEPA can sensitize resistant cancer cell lines to standard therapies.
The biological activity of ABAEPA is largely attributed to its ability to form hydrogen bonds and electrostatic interactions with biological macromolecules. The amino and ethoxy groups play crucial roles in these interactions, influencing enzyme inhibition and receptor binding.
Case Studies
Comparative Analysis
ABEPA can be compared with other similar compounds based on their structural features and biological activities:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Amino-5-cyano-6-ethoxypicolinic acid | Contains a cyano group instead of bromine | Exhibits antimicrobial properties |
| 4-Amino-5-chloro-6-methoxypicolinic acid | Contains a chloro group instead of bromine | Shows herbicidal activity similar to ABAEPA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
